

Application Notes and Protocols: (S,S)-TAK-418

Solubility in DMSO and Saline

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Compound of Interest

Compound Name: (S,S)-TAK-418

Cat. No.: B15623977

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Introduction

(S,S)-TAK-418 is a selective, orally active, and irreversible small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A), with a reported IC₅₀ of 2.9 nM.[1][2] It functions by targeting the catalytic flavin adenine dinucleotide (FAD) in the LSD1 active site.[3] Unlike some other LSD1 inhibitors, TAK-418 selectively inhibits the enzyme's catalytic activity without disrupting the critical LSD1-cofactor protein complexes, which may reduce the risk of hematological side effects.[4] By inhibiting LSD1, TAK-418 increases histone H3 lysine 4 (H3K4) methylation, thereby modulating gene expression.[1][5] This mechanism has shown potential for treating central nervous system (CNS) disorders, including neurodevelopmental disorders like Kabuki syndrome and autism spectrum disorder, by "unlocking" aberrant epigenetic machinery and normalizing gene expression.[3][5]

These application notes provide detailed information on the solubility of **(S,S)-TAK-418** in Dimethyl Sulfoxide (DMSO) and saline-based formulations, along with protocols for preparing stock and working solutions for research applications.

Data Presentation: Quantitative Solubility

The following table summarizes the known solubility of **(S,S)-TAK-418** in DMSO and a complex saline-based vehicle. It is important to note that for in vitro assays, a concentrated stock in 100% DMSO is typically prepared and then diluted to a final working concentration in an aqueous medium. For in vivo applications, specific formulations are required to achieve desired solubility and bioavailability.

Solvent/Vehicle	Concentration (Mass)	Concentration (Molar)	Conditions & Notes
DMSO	≥ 55.0 mg/mL	≥ 154.10 mM	Hygroscopic DMSO can impact solubility; use newly opened solvent. Ultrasonic agitation and warming to 60°C may be required. [1] [2]
Saline Formulation 1(DMSO/PEG300/Tween-80/Saline)	≥ 5.5 mg/mL	≥ 15.41 mM	A multi-component vehicle for creating a clear solution. The final concentration of DMSO is 10%. See Protocol 2 for details. [1]
Saline Formulation 2(DMSO/SBE-β-CD/Saline)	≥ 5.5 mg/mL	≥ 15.41 mM	An alternative vehicle using a cyclodextrin to improve aqueous solubility. The final concentration of DMSO is 10%. [1]

Note: The "≥" symbol indicates that the compound is soluble at this concentration, but the saturation point is unknown.[\[1\]](#)

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (For In Vitro Use)

This protocol describes the standard procedure for dissolving **(S,S)-TAK-418** in 100% DMSO to create a high-concentration stock solution suitable for storage and subsequent dilution for cell-based assays.

Materials:

- **(S,S)-TAK-418** powder
- Anhydrous, high-purity DMSO (newly opened bottle recommended)
- Sterile microcentrifuge tubes or vials
- Calibrated pipette
- Vortex mixer
- Water bath or heat block (optional)
- Ultrasonic bath (optional)

Procedure:

- Weighing: Accurately weigh the desired amount of **(S,S)-TAK-418** powder in a sterile vial.
- Solvent Addition: Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 55 mg/mL). For in vitro studies, preparing a 10 mM or 20 mM stock is common practice.[\[6\]](#)
- Dissolution:
 - Cap the vial tightly and vortex thoroughly for 1-2 minutes.
 - If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes.
 - If necessary, gently warm the solution to 60°C for a short period while mixing intermittently until the solid is fully dissolved.[\[1\]](#)
- Sterilization (Optional): If required for your cell culture application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.

- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[\[1\]](#)

Protocol 2: Preparation of Saline-Based Formulation (For In Vivo Use)

This protocol details the preparation of a complex vehicle to solubilize **(S,S)-TAK-418** in a saline-based solution, adapted from published methods for animal studies.[\[1\]](#) This example yields a 1 mL working solution at a concentration of 5.5 mg/mL.

Materials:

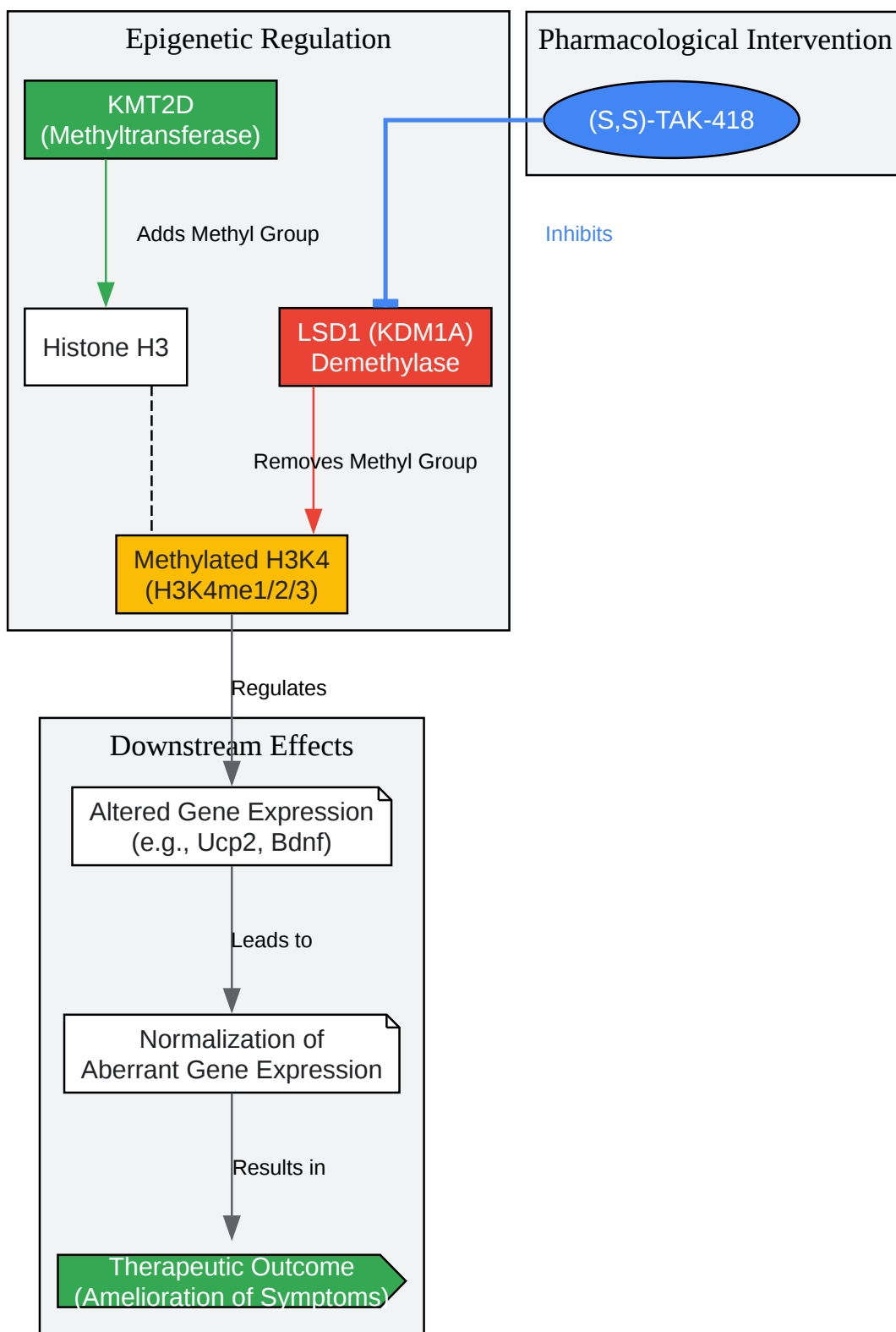
- **(S,S)-TAK-418** stock solution in DMSO (55 mg/mL, prepared as in Protocol 1)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile tubes and calibrated pipettes

Procedure:

- Initial Mixture: In a sterile tube, add 100 µL of the 55 mg/mL **(S,S)-TAK-418** DMSO stock solution.
- Add PEG300: To the DMSO solution, add 400 µL of PEG300. Mix thoroughly by vortexing or pipetting until the solution is homogeneous.
- Add Tween-80: Add 50 µL of Tween-80 to the mixture. Mix again until the solution is clear and uniform.
- Final Dilution with Saline: Add 450 µL of sterile saline to the mixture to bring the total volume to 1 mL. Mix thoroughly to ensure a clear, homogeneous solution. The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Signaling Pathway and Mechanism of Action

(S,S)-TAK-418 acts as a specific inhibitor of the LSD1 enzyme's demethylase activity. This intervention leads to the modulation of histone methylation states, which in turn normalizes aberrant gene expression associated with certain neurodevelopmental disorders.



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Caption: Mechanism of **(S,S)-TAK-418** action on the LSD1 epigenetic pathway.

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